molecular formula C17H20N2O5S B8632838 Ethyl 3-(ethylamino)-4-phenoxy-5-sulfamoylbenzoate CAS No. 61658-57-9

Ethyl 3-(ethylamino)-4-phenoxy-5-sulfamoylbenzoate

Cat. No.: B8632838
CAS No.: 61658-57-9
M. Wt: 364.4 g/mol
InChI Key: GBAZIOFQNLIKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(ethylamino)-4-phenoxy-5-sulfamoylbenzoate is a useful research compound. Its molecular formula is C17H20N2O5S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61658-57-9

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 3-(ethylamino)-4-phenoxy-5-sulfamoylbenzoate

InChI

InChI=1S/C17H20N2O5S/c1-3-19-14-10-12(17(20)23-4-2)11-15(25(18,21)22)16(14)24-13-8-6-5-7-9-13/h5-11,19H,3-4H2,1-2H3,(H2,18,21,22)

InChI Key

GBAZIOFQNLIKSP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=CC(=C1)C(=O)OCC)S(=O)(=O)N)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-amino-4-phenoxy-5-sulphamyl-benzoic acid (3.08 g), ethyl iodide (20 ml), and ethanol (20 ml) was refluxed for 6 days. After cooling, the reaction mixture was evaported to dryness, and the residue was washed with a little ethanol followed by diethyl ether. The ethyl 3-ethylamino-4-phenoxy-5-sulphamyl-benzoate obtained was dissolved in 1N sodium hydroxide (35 ml) and heated on a steam bath for 30 minutes. After cooling, the reaction mixture was adjusted to pH 2.5 by addition of 4N hydrochloric acid, and the precipitated 3-ethylamino-4-phenoxy-5-sulphamyl-benzoic acid was isolated by filtration. After recrystallization from ethanol and drying in vacuo at 115°C, the compound was obtained with a melting point of 236°-237°C.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.